[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl](2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is a complex organic compound that features a bromothiophene moiety, a pyrazole ring, and a phenylmorpholine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE typically involves multiple steps, including the formation of the bromothiophene and pyrazole intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE involves its interaction with specific molecular targets and pathways. The bromothiophene and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity . This compound may also influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1H-pyrazole: Shares the pyrazole ring but differs in the substituent on the phenyl ring.
4,7-Bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: Contains the bromothiophene moiety but has a different core structure.
5-Bromo-2-thienylboronic acid: Similar bromothiophene structure but lacks the pyrazole and phenylmorpholine components.
Uniqueness
4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is unique due to its combination of bromothiophene, pyrazole, and phenylmorpholine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C18H16BrN3O2S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C18H16BrN3O2S/c19-17-7-6-16(25-17)13-10-14(21-20-13)18(23)22-8-9-24-15(11-22)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2,(H,20,21) |
InChI Key |
VQGJMSNPWPZLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=NNC(=C2)C3=CC=C(S3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.